molecular formula C6H7Br2NS B11837791 2,4-Dibromo-5-isopropylthiazole

2,4-Dibromo-5-isopropylthiazole

Katalognummer: B11837791
Molekulargewicht: 285.00 g/mol
InChI-Schlüssel: ZGFNEEVCVVQGAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dibromo-5-isopropylthiazole is a heterocyclic compound with the molecular formula C6H7Br2NS. It is a derivative of thiazole, a five-membered ring containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-isopropylthiazole typically involves the bromination of 5-isopropylthiazole. The reaction is carried out using bromine or a bromine source in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-5-isopropylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazoles, while oxidation and reduction can lead to different oxidation states of the thiazole ring .

Wissenschaftliche Forschungsanwendungen

2,4-Dibromo-5-isopropylthiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-Dibromo-5-isopropylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dichloro-5-isopropylthiazole
  • 2,4-Dibromo-5-methylthiazole
  • 2,4-Dibromo-5-ethylthiazole

Uniqueness

2,4-Dibromo-5-isopropylthiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms at positions 2 and 4, along with the isopropyl group at position 5, makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C6H7Br2NS

Molekulargewicht

285.00 g/mol

IUPAC-Name

2,4-dibromo-5-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C6H7Br2NS/c1-3(2)4-5(7)9-6(8)10-4/h3H,1-2H3

InChI-Schlüssel

ZGFNEEVCVVQGAD-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=C(N=C(S1)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.